Decanoic acid, 3-amino-, (3R)- Decanoic acid, 3-amino-, (3R)-
Brand Name: Vulcanchem
CAS No.: 162285-09-8
VCID: VC18104498
InChI: InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1
SMILES:
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

Decanoic acid, 3-amino-, (3R)-

CAS No.: 162285-09-8

Cat. No.: VC18104498

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Decanoic acid, 3-amino-, (3R)- - 162285-09-8

Specification

CAS No. 162285-09-8
Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name (3R)-3-aminodecanoic acid
Standard InChI InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1
Standard InChI Key SSKFRIVYCVHCQK-SECBINFHSA-N
Isomeric SMILES CCCCCCC[C@H](CC(=O)O)N
Canonical SMILES CCCCCCCC(CC(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Decanoic acid, 3-amino-, (3R)-, possesses the molecular formula C₁₀H₂₁NO₃ and a molecular weight of 203.28 g/mol . Its IUPAC name is (3R)-3-aminodecanoic acid, with the amino group located at the third carbon of the decanoic acid backbone. Key physicochemical parameters include:

PropertyValue
Exact Mass203.152 g/mol
Topological Polar Surface Area (PSA)83.55 Ų
LogP (Partition Coefficient)1.82
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

The compound’s stereochemistry is defined by the R-configuration at C3, which critically influences its biological interactions and synthetic utility .

Stereochemical Considerations and Configuration

The (3R)-configuration establishes a distinct spatial arrangement that differentiates this compound from its (3S)-enantiomer. In β-amino acids, stereochemistry at the β-carbon significantly affects molecular recognition by enzymes and receptors. For example, in the structurally related (2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA), the R-configuration at C3 is essential for ACE inhibitory activity in microginin . Computational modeling suggests that the (3R)-configuration in decanoic acid, 3-amino-, (3R)-, may similarly optimize hydrogen-bonding interactions with catalytic sites in proteases or peptidases .

Synthesis and Stereoselective Preparation

Chiral Pool Approaches

The Beilstein Journal of Organic Chemistry details a synthesis of (2S,3R)-AHDA from D-glucose, leveraging the inherent chirality of the carbohydrate precursor . Although this method targets a hydroxy-substituted analog, the strategy highlights the feasibility of using glucose derivatives to install the (3R)-configuration. Key steps include:

  • Functional Group Manipulation: Selective oxidation and protection of hydroxyl groups at C3 and C4 of glucose.

  • Amination: Introduction of the amino group via reductive amination or nucleophilic substitution.

  • Chain Elongation: Wittig or Grignard reactions to extend the carbon chain to ten carbons .

Catalytic Asymmetric Synthesis

A PubMed study demonstrates Cu(I)-catalyzed diastereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids using (R)-glyceraldehyde acetonide . While this method introduces a hydroxyl group at C2, omitting this step could theoretically yield decanoic acid, 3-amino-, (3R)-. The reaction achieves >90% diastereoselectivity, suggesting potential adaptability for synthesizing the target compound .

Comparative Synthesis Routes

MethodStarting MaterialKey StepsYieldDiastereoselectivity
Chiral Pool (Glucose)D-glucoseProtection, amination, elongation40-45%>95% ee
Catalytic AsymmetricGlyceraldehydeCu(I) catalysis, alkyne addition60-65%90% de

Physicochemical and Analytical Profiling

Spectroscopic Characterization

Though experimental data for the exact compound is limited, related β-amino acids exhibit characteristic spectral features:

  • ¹H NMR: δ 1.2–1.6 ppm (alkyl chain protons), δ 3.1–3.4 ppm (C3 methine proton) .

  • IR: N-H stretch at ~3350 cm⁻¹, carboxylic acid O-H at ~2500 cm⁻¹ .

Chromatographic Behavior

High-performance liquid chromatography (HPLC) on a C18 column with acetonitrile/water gradients could resolve enantiomers, as demonstrated for (2S,3R)-AHDA .

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